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molecular formula C8H8F3NO2S B2883285 3-Methanesulfonyl-5-(trifluoromethyl)aniline CAS No. 1044271-86-4

3-Methanesulfonyl-5-(trifluoromethyl)aniline

Cat. No. B2883285
M. Wt: 239.21
InChI Key: YEBXSIICNGLSNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CS(=O)(=O)c1cc([N+](=O)[O-])cc(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][OH:19].[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([N+:15]([O-:16])=[O:17])[cH:8][c:9]([C:11]([F:12])([F:13])[F:14])[cH:10]1>>[CH3:1][S:2](=[O:3])(=[O:4])[c:5]1[cH:6][c:7]([NH2:15])[cH:8][c:9]([C:11]([F:12])([F:13])[F:14])[cH:10]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
CS(=O)(=O)c1cc([N+](=O)[O-])cc(C(F)(F)F)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CS(=O)(=O)c1cc([N+](=O)[O-])cc(C(F)(F)F)c1

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)c1cc(N)cc(C(F)(F)F)c1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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